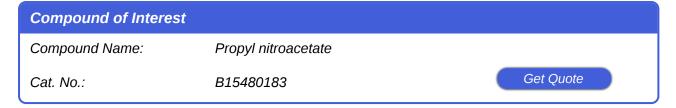


A Comparative Guide to the Infrared Spectroscopy of Propyl Nitroacetate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectrum of **propyl nitroacetate** against related compounds. The objective is to offer a clear understanding of the characteristic spectral features of this molecule, supported by experimental data from comparable substances. This information is valuable for the identification and characterization of **propyl nitroacetate** in various research and development settings, including drug discovery and organic synthesis.

Comparison of Key Infrared Absorption Frequencies

The infrared spectrum of **propyl nitroacetate** is characterized by the vibrational frequencies of its constituent functional groups: the propyl ester and the nitro group. To understand its unique spectral signature, we compare its expected absorption bands with those of propyl acetate (representing the ester functionality), nitromethane (a simple nitroalkane), and ethyl nitroacetate (a closely related nitro ester).



Compound Name	C=O Stretch (Ester)	Asymmetric NO ₂ Stretch	Symmetric NO ₂ Stretch	C-O Stretch (Ester)
Propyl Nitroacetate (Predicted)	~1750-1735 cm ⁻¹	~1560-1540 cm ⁻¹	~1370-1350 cm ⁻¹	~1240-1160 cm ⁻¹
Propyl Acetate	~1740 cm ⁻¹ [1]	N/A	N/A	~1240 cm ⁻¹
Nitromethane	N/A	~1550 cm ⁻¹ [2]	~1365 cm ⁻¹	N/A
Ethyl Nitroacetate	~1745 cm ⁻¹	~1555 cm ⁻¹	~1370 cm ⁻¹	Not specified
Methyl Nitroacetate	1776, 1760 cm ⁻¹	Not specified	Not specified	Not specified

Note: The values for **propyl nitroacetate** are predicted based on the typical ranges for its functional groups and data from analogous compounds, as a specific experimental spectrum was not available in the cited literature.

Key Spectral Interpretations

The IR spectrum of **propyl nitroacetate** is distinguished by the strong absorptions of the carbonyl (C=O) group of the ester and the two distinct stretching vibrations of the nitro (NO₂) group.

- Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹, characteristic of a saturated ester. This is comparable to the C=O stretch observed in propyl acetate around 1740 cm⁻¹[1].
- Nitro (NO₂) Stretches: The nitro group gives rise to two prominent absorption bands due to asymmetric and symmetric stretching vibrations. The asymmetric stretch is anticipated to be a strong band around 1560-1540 cm⁻¹, while the symmetric stretch should appear as a medium to strong band in the 1370-1350 cm⁻¹ region. These ranges are consistent with those observed for other nitroalkanes[2].



• Carbon-Oxygen (C-O) Stretch: The stretching vibration of the C-O single bond in the ester group is expected to produce a strong band in the 1240-1160 cm⁻¹ range.

Experimental Protocol for Infrared Spectroscopy

The following is a standard procedure for obtaining the Fourier-transform infrared (FT-IR) spectrum of a liquid sample like **propyl nitroacetate**.

Instrumentation:

• Fourier-Transform Infrared (FT-IR) Spectrometer

Method 1: Transmission Spectroscopy using a Liquid Cell

- Cell Preparation: Select a liquid transmission cell with infrared-transparent windows (e.g., NaCl or KBr). Ensure the cell is clean and dry.
- Sample Loading: Using a clean pipette, introduce a small amount of the liquid sample into the cell.
- Spectrum Acquisition:
 - Place the sealed cell in the spectrometer's sample holder.
 - Collect a background spectrum of the empty cell.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the cell with an appropriate solvent and dry it completely after use.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

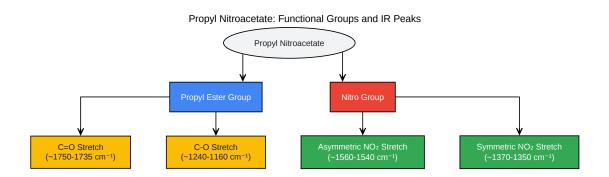


- ATR Crystal Preparation: Ensure the surface of the ATR crystal (e.g., diamond or zinc selenide) is clean.
- Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.
- Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Spectrum Acquisition:
 - Bring the ATR anvil into contact with the sample to ensure good contact.
 - Acquire the sample spectrum.
- Cleaning: Clean the ATR crystal surface thoroughly with a suitable solvent and a soft, nonabrasive wipe.

Logical Relationship of Functional Groups to IR Peaks

The following diagram illustrates the direct relationship between the functional groups present in **propyl nitroacetate** and their characteristic absorption peaks in an infrared spectrum.





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